N-ethylethanamine;5-nitropyridine-2-sulfonic acid
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Overview
Description
N-ethylethanamine;5-nitropyridine-2-sulfonic acid is a compound that combines an amine group with a nitropyridine sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;5-nitropyridine-2-sulfonic acid typically involves the reaction of 5-nitropyridine-2-sulfonic acid with N-ethylethanamine. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields. For example, the substitution reactions of 5-nitropyridine-2-sulfonic acid with various nucleophiles have been studied extensively .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine;5-nitropyridine-2-sulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by oxygen, nitrogen, and halogen nucleophiles.
Oxidation and Reduction Reactions: The nitro group in the compound can undergo reduction to form amino derivatives.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as methoxy, ethoxy, isopropoxy, amino, and chloro groups.
Catalysts: Various catalysts may be used to enhance the reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, such as 2-methoxy-5-nitropyridine, 2-ethoxy-5-nitropyridine, and 2-chloro-5-nitropyridine .
Scientific Research Applications
N-ethylethanamine;5-nitropyridine-2-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-ethylethanamine;5-nitropyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethylethanamine;5-nitropyridine-2-sulfonic acid include other nitropyridine derivatives and sulfonic acid compounds, such as:
- 2-methoxy-5-nitropyridine
- 2-ethoxy-5-nitropyridine
- 2-chloro-5-nitropyridine
Uniqueness
This compound is unique due to its combination of an amine group with a nitropyridine sulfonic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
681462-82-8 |
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Molecular Formula |
C9H15N3O5S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
N-ethylethanamine;5-nitropyridine-2-sulfonic acid |
InChI |
InChI=1S/C5H4N2O5S.C4H11N/c8-7(9)4-1-2-5(6-3-4)13(10,11)12;1-3-5-4-2/h1-3H,(H,10,11,12);5H,3-4H2,1-2H3 |
InChI Key |
LXOBBTURWCDQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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